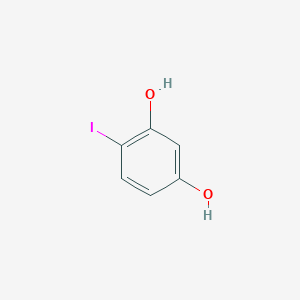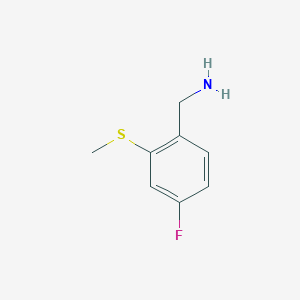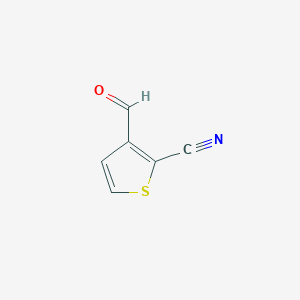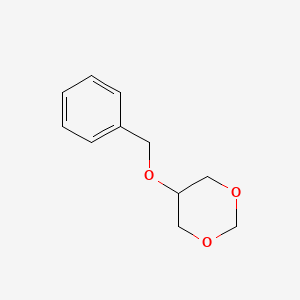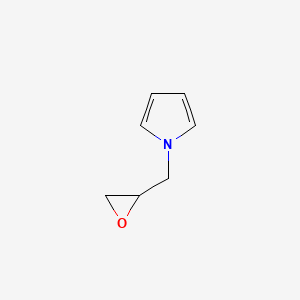
1H-Pyrrole, 1-(oxiranylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Pyrrole, 1-(oxiranylmethyl)-” is a unique chemical compound. It’s part of a collection of rare and unique chemicals provided for early discovery researchers . The exact description and analytical data for this product are not collected, and the buyer assumes responsibility to confirm product identity and/or purity .
Safety And Hazards
The safety data sheet for a similar compound, “Pyrrole”, indicates that it is considered hazardous. It is flammable, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .
Eigenschaften
CAS-Nummer |
40861-18-5 |
|---|---|
Produktname |
1H-Pyrrole, 1-(oxiranylmethyl)- |
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
1-(oxiran-2-ylmethyl)pyrrole |
InChI |
InChI=1S/C7H9NO/c1-2-4-8(3-1)5-7-6-9-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
OPPHMZSHWVEIHW-UHFFFAOYSA-N |
SMILES |
C1C(O1)CN2C=CC=C2 |
Kanonische SMILES |
C1C(O1)CN2C=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

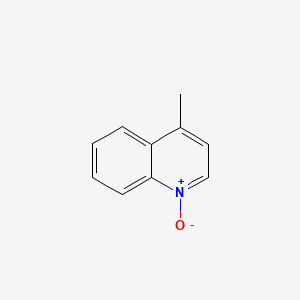
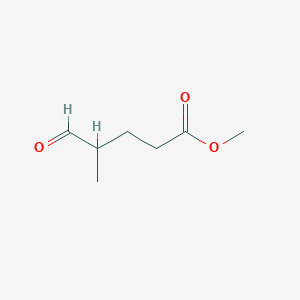
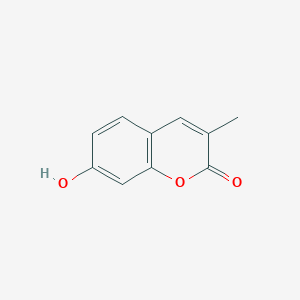
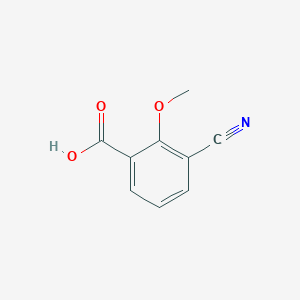
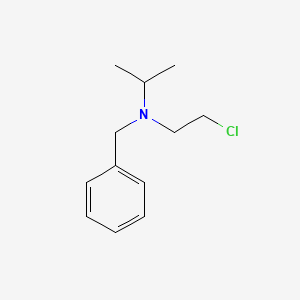
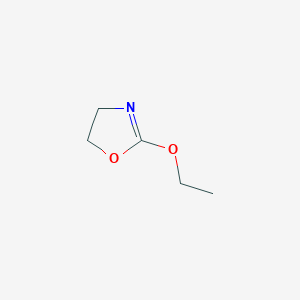
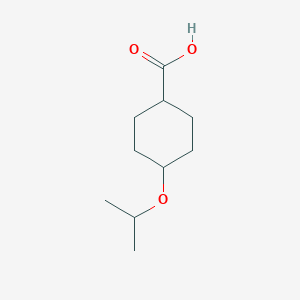
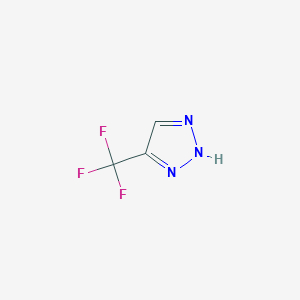
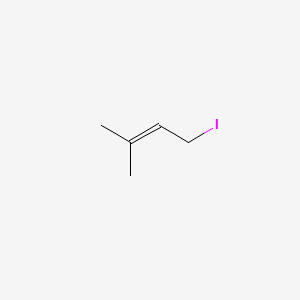
![Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B3190326.png)
